molecular formula C21H40N2O2 B4035248 1,4-bis(2-ethylhexanoyl)-1,4-diazepane

1,4-bis(2-ethylhexanoyl)-1,4-diazepane

Cat. No.: B4035248
M. Wt: 352.6 g/mol
InChI Key: YMTQJGFDZHPMMQ-UHFFFAOYSA-N
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Description

1,4-Bis(2-ethylhexanoyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with two 2-ethylhexanoyl groups at the 1 and 4 positions. The 1,4-diazepane ring contains two nitrogen atoms, contributing to its flexibility and reactivity, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name

2-ethyl-1-[4-(2-ethylhexanoyl)-1,4-diazepan-1-yl]hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N2O2/c1-5-9-12-18(7-3)20(24)22-14-11-15-23(17-16-22)21(25)19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQJGFDZHPMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCN(CC1)C(=O)C(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1,4-bis(2-ethylhexanoyl)-1,4-diazepane with structurally related 1,4-diazepane derivatives:

Compound Name Substituents Key Activities/Applications Pharmacokinetic Notes References
1,4-Bis(2-ethylhexanoyl)-1,4-diazepane 2-ethylhexanoyl Inferred: Potential lipophilicity-enhanced drug candidate Not reported
SB-756050 Bis(sulfonyl) TGR5 agonist (micromolar potency) Poor oral bioavailability in humans
C15 (1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane) 3-methyl-4-pyridinyl Anti-RSV activity (IC50 = 0.13 μM) Effective in vitro, no human trials
1,4-Bis(2-nitrobenzoyl)-1,4-diazepane 2-nitrobenzoyl Structural characterization (X-ray confirmed) No reported bioactivity
[Fe(L1)Cl] (bis(phenolate) ligand) 2-hydroxy-4-methylbenzyl 3,4-PCD enzyme model (iron complex) Catalytic and structural studies
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (4-chlorophenyl)(phenyl)methyl Antimalarial synthesis intermediate No activity data reported

Key Findings

C15: Exhibited potent antiviral activity against RSV but lacked data on in vivo efficacy or toxicity . Bis(phenolate) complexes: Demonstrated catalytic activity as enzyme mimics, highlighting the scaffold’s versatility in coordination chemistry .

Structure-Activity Relationships (SAR): Lipophilicity: Acylated derivatives (e.g., 2-ethylhexanoyl) may improve cell permeability compared to sulfonyl groups but risk reduced aqueous solubility. Electron-Withdrawing Groups: Nitrobenzoyl derivatives (e.g., ) prioritize structural stability over bioactivity, whereas pyridinyl groups (e.g., C15) enhance target affinity .

Synthetic Accessibility :

  • Most derivatives are synthesized via nucleophilic substitution (e.g., coupling 1,4-diazepane with halides/acyl chlorides) . The target compound likely follows similar acylation protocols.

Pharmacokinetic Challenges: Sulfonyl derivatives (e.g., SB-756050) face oral bioavailability issues due to high polarity, while acylated variants (e.g., 2-ethylhexanoyl) may require formulation optimization to balance lipophilicity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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